DBCO-PEG1-acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c27-22(25-14-16-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWOQNUZPXTECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Bioorthogonal Chemistry and Strain Promoted Azide Alkyne Cycloaddition Spaac Methodologies: an Overview of Dbco Peg1 Acid in Research
Historical Context and Evolution of Bioorthogonal Click Chemistry
The concept of "click chemistry" was first introduced in 2001 by K. Barry Sharpless, describing a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. baseclick.eu These reactions are characterized by their simplicity and reliability, often proceeding under mild and benign conditions. baseclick.eu A significant breakthrough in this area was the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. nih.gov
However, the cytotoxicity of the copper catalyst limited the application of CuAAC in living systems. This limitation spurred the development of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, which refers to chemical reactions that can occur inside of living organisms without interfering with their natural biochemical processes. broadpharm.com The first such reaction to be widely adopted was the Staudinger ligation, developed by Bertozzi and her colleagues in 2000, which involves the reaction of an azide with a triarylphosphine. broadpharm.comglpbio.com While groundbreaking, the Staudinger ligation had limitations, including the relatively slow reaction kinetics. This set the stage for the development of a faster, copper-free click chemistry reaction: the strain-promoted azide-alkyne cycloaddition (SPAAC).
Structural Features and Reactivity of Dibenzocyclooctyne (DBCO) in Bioorthogonal Systems
Dibenzocyclooctyne (DBCO) is a highly reactive cyclooctyne (B158145) derivative that has gained significant attention in the field of bioorthogonal chemistry. interchim.fr Its structure features a cyclooctyne ring fused to two benzene (B151609) rings, which imparts a high degree of ring strain and enhances its reactivity towards azides in SPAAC reactions. researchgate.net This high reactivity allows for rapid and efficient labeling of azide-containing biomolecules even at low concentrations. nanocs.net
The DBCO-azide reaction is bioorthogonal, meaning it does not interfere with native cellular processes, making it a valuable tool for studying biomolecules in their natural environment. interchim.fr The reaction forms a stable 1,2,3-triazole linkage, ensuring that the label remains securely attached to the target molecule. interchim.fr DBCO derivatives are among the most reactive cyclooctynes used in SPAAC, with second-order rate constants typically in the range of 1-2 M⁻¹s⁻¹. nanocs.netpnas.orgresearchgate.net
Below is a table summarizing the properties of DBCO-PEG1-acid:
| Property | Value | Source |
| Molecular Formula | C24H24N2O5 | broadpharm.com |
| Molecular Weight | 420.5 g/mol | broadpharm.com |
| CAS Number | 2228857-38-1 | broadpharm.com |
| Purity | ≥98% | broadpharm.com |
| Solubility | DMSO, DCM, DMF | broadpharm.com |
| Storage Condition | -20°C | broadpharm.com |
The Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Bioorthogonal Reagent Properties
Polyethylene glycol (PEG) is a biocompatible and hydrophilic polymer that is widely used in bioconjugation to improve the properties of biomolecules and labeling reagents. chempep.comcreative-biolabs.com Incorporating a PEG linker into a bioorthogonal reagent, such as a DBCO derivative, can offer several advantages.
PEG linkers also provide a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the reactive groups for conjugation. creative-biolabs.combroadpharm.com This can lead to more efficient labeling of biomolecules. Furthermore, PEG is known to be non-immunogenic and can create a hydration shell around the conjugated molecule, which can help to reduce non-specific binding and improve its pharmacokinetic properties in vivo. creative-biolabs.com The length of the PEG chain can be varied to optimize the properties of the conjugate for specific applications. nih.gov
Significance of this compound as a Prototypical Linker in Advanced Chemical Research
This compound is a heterobifunctional linker that combines the key features of a DBCO group for copper-free click chemistry, a short PEG spacer, and a terminal carboxylic acid. broadpharm.com This combination of functionalities makes it a versatile tool in advanced chemical research, particularly in the field of bioconjugation and the development of targeted therapeutics.
The carboxylic acid group provides a convenient handle for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins or antibodies, through the formation of a stable amide bond. broadpharm.com This allows for the site-specific attachment of the DBCO moiety to a molecule of interest. The incorporated DBCO group can then be used to attach a second molecule containing an azide group via a SPAAC reaction.
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). interchim.fr PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. interchim.fr this compound can serve as a linker to connect the target-binding ligand and the E3 ligase-binding ligand in a PROTAC molecule.
The following table provides a comparison of the reactivity of different cyclooctynes in SPAAC reactions:
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Source |
| DBCO Derivatives | 1 - 2 | nanocs.netpnas.orgresearchgate.net |
| oxa-dibenzocyclooctyne (ODIBO) | 45 | nanocs.net |
| trans-cyclooctene (B1233481) (TCO) | 10³ - 10⁵ | researchgate.net |
Synthetic Strategies and Chemical Functionalization of Dbco Peg1 Acid
Established Synthetic Pathways for the Dibenzocyclooctyne (DBCO) Core Structure
The synthesis of the strained dibenzocyclooctyne core is a multi-step process that has been refined to improve yields and scalability. A frequently employed pathway begins with dibenzosuberenone (B194781). encyclopedia.pub
Key Synthetic Steps:
Beckmann Rearrangement: The process starts with the conversion of dibenzosuberenone to its oxime derivative. This intermediate then undergoes a Beckmann rearrangement, typically using polyphosphoric acid at high temperatures (e.g., 125°C), to yield the seven-membered lactam, dibenzo[b,f]azocin-6(5H)-one. encyclopedia.pub
Reduction: The resulting lactam is reduced to the corresponding cyclic amine, dihydrodibenzo[b,f]azocine. A common reducing agent for this step is lithium aluminum hydride (LiAlH4). encyclopedia.pub
Formation of the Strained Alkyne: The crucial strained eight-membered ring containing the alkyne is typically formed from the olefin precursor via a bromination-dehydrobromination sequence. This two-step process involves the addition of bromine across the double bond, followed by a double elimination reaction promoted by a strong base, such as potassium tert-butoxide, to generate the cyclooctyne (B158145) ring. google.com
Methodologies for PEGylation and Carboxylic Acid Terminal Functionalization in DBCO-PEG1-acid Synthesis
The synthesis of this compound involves the covalent attachment of a single, acid-terminated polyethylene (B3416737) glycol (PEG) linker to the DBCO core. This is typically achieved through the formation of a stable amide bond.
A general and effective method involves the reaction of an amine-functionalized DBCO core (DBCO-amine) with a PEG linker that already contains a carboxylic acid. The DBCO-amine itself can be prepared by acylating the nitrogen of the dibenzo[b,f]azocine ring with a molecule like 6-(trifluoroacetamido)hexanoyl chloride, followed by deprotection to reveal the primary amine. google.com
The key coupling reaction is a standard amide bond formation:
Amide Coupling: The DBCO-amine is reacted with a short PEG linker that has a terminal carboxylic acid, such as 2-(2-(2-aminoethoxy)ethoxy)acetic acid. This reaction requires the use of peptide coupling agents to activate the carboxylic acid group. Commonly used activators include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in combination with reagents like N-hydroxysuccinimide (NHS) or HOBt to improve efficiency and minimize side reactions. creative-biolabs.combiochempeg.com Reagents like HATU are also effective. broadpharm.com The reaction creates a stable amide linkage between the DBCO moiety and the PEG1-acid linker.
The final this compound product combines the bioorthogonal reactivity of the DBCO group with the hydrophilic properties of the PEG linker and the versatile chemical handle of the carboxylic acid. creative-biolabs.combroadpharm.com The terminal acid can then be activated (e.g., with EDC) to react with primary amines on proteins, peptides, or other biomolecules. creative-biolabs.combiochempeg.com
Derivatization Techniques to Generate DBCO-PEG-acid Analogs with Varied Linker Lengths and Functionalities
The primary derivatization techniques include:
Varying PEG Linker Length: By using PEG-acid linkers with different numbers of ethylene (B1197577) glycol units (n), a homologous series of DBCO-PEGn-acid compounds can be synthesized. For example, DBCO-PEG2-acid and DBCO-PEG4-acid are common variants. chempep.combroadpharm.com Longer PEG chains generally increase hydrophilicity and create more distance between the DBCO group and the conjugated molecule, which can be beneficial when working with large biomolecules. chempep.com
Using Alkyl Spacers: Instead of PEG, simple alkyl chains can be used as spacers. Compounds like DBCO-C5-acid and DBCO-C6-acid incorporate five- or six-carbon linkers, respectively. broadpharm.com These non-PEG linkers can enhance solubility in organic solvents and may improve the efficiency of subsequent derivatization reactions. broadpharm.com
Introducing Other Functional Groups: The linker can be designed to include functionalities other than a simple acid. For example, a DBCO-S-S-acid analog incorporates a disulfide bond within the linker, which can be cleaved under reducing conditions, allowing for the release of a conjugated molecule inside a cell. broadpharm.com
The general synthetic strategy remains consistent: an amine- or acid-functionalized DBCO core is coupled with a linker molecule that possesses a complementary reactive group and the desired spacer characteristics. google.com
Table 1: Examples of DBCO-PEG-acid Analogs
| Compound Name | Linker Type | Key Feature |
| This compound | Single PEG unit | Short, hydrophilic spacer with a terminal acid. broadpharm.com |
| DBCO-PEG2-acid | Two PEG units | Increased hydrophilicity and spacer length compared to PEG1. broadpharm.com |
| DBCO-PEG4-acid | Four PEG units | Significantly enhanced water solubility and reduced steric hindrance for large biomolecules. chempep.com |
| DBCO-C5-acid | 5-carbon alkyl chain | Non-PEG spacer, improves solubility in some organic solvents. broadpharm.com |
| DBCO-C6-acid | 6-carbon alkyl chain | Extended non-PEG spacer for improved derivatization efficiency. broadpharm.com |
| DBCO-S-S-acid | Disulfide-containing linker | Reductively cleavable linker for controlled release applications. broadpharm.com |
Advancements in Green Chemistry Approaches for this compound Production
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound, these principles apply both to its synthesis and its application.
The most significant green aspect of this compound is its use in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction is a prime example of bioorthogonal chemistry and aligns with green chemistry goals for several reasons:
Catalyst-Free Reaction: SPAAC does not require a cytotoxic copper catalyst, which is necessary for the alternative copper-catalyzed azide-alkyne cycloaddition (CuAAC). glenresearch.comrsc.org This avoids the environmental and biological toxicity associated with heavy metals.
Biocompatible Conditions: The reaction proceeds efficiently under mild, physiological conditions (neutral pH, aqueous environment, ambient temperature), reducing the need for harsh solvents or high energy input. researchgate.netrsc.org
From a production standpoint, green chemistry advancements focus on improving the synthetic efficiency of the DBCO core and its derivatives. Key goals of green synthesis include maximizing atom economy, minimizing waste, and using less hazardous reagents. researchgate.net Research efforts have focused on developing higher-yielding synthetic routes for aza-dibenzocyclooctyne (a close relative of DBCO) that reduce the number of steps and avoid the need for purification by chromatography, which significantly cuts down on solvent waste. researchgate.net Furthermore, the broader field of organic synthesis is exploring the use of weaker and less toxic Lewis acids as catalysts and developing solvent-free reaction conditions, such as ball-milling, which could be applied to steps in the DBCO synthesis pathway. organic-chemistry.orgresearchgate.net While specific green protocols for this compound are not widely documented, the drive towards more efficient and less wasteful syntheses of complex molecules is an active area of research aligned with green chemistry principles. researchgate.net
Mechanistic and Kinetic Investigations of Dbco Peg1 Acid in Bioorthogonal Reactions
Detailed Reaction Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition Mediated by DBCO-PEG1-acid
The reaction central to this compound's utility is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of 1,3-dipolar cycloaddition between the strained alkyne (DBCO) and an organic azide (B81097), yielding a stable triazole linkage. broadpharm.comnih.gov A key advantage of this "copper-free" click reaction is its bioorthogonality; it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts. nih.govresearchgate.net
The kinetics of SPAAC reactions involving DBCO are typically second-order, and the rate is influenced by the specific azide partner and reaction conditions. While kinetic data for this compound itself is not extensively published, the reactivity is governed by the DBCO core. Studies on similar DBCO derivatives provide insight into its expected kinetic behavior. For instance, the reaction of a sulfo-DBCO derivative with various azides shows rate constants ranging from 0.32 to 1.22 M⁻¹s⁻¹. nih.gov The PEG linker itself can also positively influence reaction rates; a study using DBCO-modified antibodies found that the presence of a PEG5 linker enhanced reaction rates by approximately 31%. nih.gov The reaction of DBCO with benzyl (B1604629) azide proceeds with a rate constant of approximately 0.24 M⁻¹s⁻¹. biochempeg.com
The progress of the reaction can be monitored using UV-Vis spectroscopy, as the DBCO moiety has a characteristic absorbance at around 310 nm which disappears as the reaction proceeds. broadpharm.com
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions Involving DBCO Derivatives This table presents kinetic data for various DBCO compounds reacting with different azides under specified conditions, illustrating the typical range of reactivity.
| DBCO Derivative | Azide Partner | Rate Constant (k, M⁻¹s⁻¹) | Solvent/Conditions |
|---|---|---|---|
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 | HEPES buffer (pH 7) |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7) |
| DBCO | Benzyl azide (Bn-N₃) | 0.24 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide (Ph-N₃) | 0.033 | CH₃CN:H₂O (3:1) |
Data sourced from multiple studies to provide a comparative overview. nih.govbiochempeg.com
Stereochemical Outcomes and Regioselectivity in this compound Reactions
The SPAAC reaction is a concerted cycloaddition. The reaction of the asymmetric DBCO alkyne with an azide can theoretically produce a mixture of two regioisomeric triazole products. organic-chemistry.org However, for many applications in bioconjugation, where the primary goal is simply to link two molecules, the formation of a regioisomeric mixture is often not a significant concern. organic-chemistry.org The reaction is highly chemoselective, meaning the DBCO and azide groups react specifically with each other without cross-reactivity with other functional groups typically found in biological systems. nih.govorganic-chemistry.org
The stereochemistry of the reactants is maintained in the product, making the reaction stereospecific. The fundamental mechanism of the 1,3-dipolar cycloaddition dictates the stereochemical outcome. mdpi.com Computational studies have explored the transition state of the reaction, noting that steric interference between the azide and the "flagpole" hydrogens on the DBCO's flanking aryl rings can influence reactivity. researchgate.net
Influence of Solvent Systems and Reaction Conditions on this compound Reactivity and Stability
The reactivity and stability of this compound are significantly influenced by the reaction environment.
Solvent Systems: DBCO-mediated SPAAC can be performed in a variety of solvents, including aqueous buffers and organic solvents like DMSO and DMF. broadpharm.comub.edu A key feature of this compound is its PEG linker, which is specifically included to improve solubility and reactivity in aqueous environments, a necessity for most biological applications. researchgate.netbroadpharm.cominterchim.fr
pH and Buffers: The reaction rate is sensitive to pH and the type of buffer used. Studies on similar DBCO compounds have shown that higher pH values generally accelerate the reaction, although exceptions exist, such as in HEPES buffer. nih.gov For example, reactions in HEPES (pH 7) have been shown to be faster than in PBS (pH 7). nih.gov
Temperature: SPAAC reactions with DBCO proceed readily at ambient or physiological temperatures (e.g., 25°C to 37°C). nih.gov Increasing the temperature can further accelerate the reaction rate, with studies showing optimized coupling at 37°C compared to room temperature. ub.eduacs.org Reactions are often run for durations from minutes to several hours to ensure completion. ub.edubldpharm.com
Stability: The DBCO group is thermally stable but can lose reactivity over time in aqueous solutions, potentially due to oxidation or the addition of water across the triple bond. broadpharm.com Therefore, DBCO-functionalized molecules are typically stored at low temperatures (-20°C) and protected from light to maximize shelf life. broadpharm.com
Table 2: Effect of Reaction Buffer on SPAAC Rate Constants This table illustrates the impact of different buffer systems on the second-order rate constant (k) for the reaction between sulfo-DBCO-amine and 3-azido-L-alanine at pH 7. nih.gov
| Buffer System (pH 7) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| HEPES | 1.22 |
| Borate | 1.05 |
| DMEM (cell media) | 0.97 |
| RPMI (cell media) | 0.77 |
| PBS | 0.85 |
Comparative Analysis of this compound with Other Cyclooctyne (B158145) Reagents (e.g., BCN, TCO) in SPAAC Efficiencies
DBCO is one of several cyclooctyne reagents used for copper-free click chemistry. Its performance is often compared to others like BCN (bicyclo[6.1.0]nonyne) and TCO (trans-cyclooctene), which participates in a different type of bioorthogonal reaction.
DBCO vs. BCN: In the context of SPAAC (reaction with azides), DBCO generally exhibits faster reaction kinetics than BCN. biochempeg.comru.nl For example, the reaction of DBCO with benzyl azide is approximately 3.4 times faster than that of BCN. biochempeg.com This higher reactivity is attributed to the greater ring strain in the DBCO structure. ru.nl However, BCN is smaller and less lipophilic, which can be advantageous in certain applications. ru.nl Interestingly, this reactivity order can be inverted depending on the azide; with the aromatic phenyl azide, BCN reacts about 6 times faster than DBCO due to differing electronic effects. biochempeg.com
DBCO vs. TCO: TCO is typically used in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, which are known to be among the fastest bioorthogonal reactions, often orders of magnitude faster than SPAAC. ru.nl DBCO is generally not reactive towards tetrazines, making the DBCO-azide and TCO-tetrazine reactions an orthogonal pair that can be used simultaneously in the same system for dual-labeling experiments. nih.gov
Table 3: Comparative SPAAC Reactivity of Common Cyclooctynes This table compares the second-order rate constants of DBCO and BCN with two different azides, highlighting how the structure of both reaction partners affects efficiency. biochempeg.com
| Cyclooctyne | Azide Partner | Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |
|---|---|---|---|
| DBCO | Benzyl azide | 0.24 | 3.4x faster than BCN |
| BCN | Benzyl azide | 0.07 | - |
| DBCO | Phenyl azide | 0.033 | - |
| BCN | Phenyl azide | 0.20 | 6.1x faster than DBCO |
Computational and Theoretical Studies on this compound Reaction Mechanisms
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the SPAAC mechanism, focusing on the DBCO core. These studies confirm that the high reactivity of cyclooctynes is due to the release of ring strain upon forming the more stable, fused triazole ring.
Dbco Peg1 Acid Mediated Bioconjugation Techniques and Linker Design
Site-Specific Bioconjugation Approaches Utilizing DBCO-PEG1-acid
Once the carboxylic acid end of this compound is attached to a molecule, the exposed DBCO group is available for highly selective, catalyst-free conjugation to an azide-modified biomolecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). biochempeg.comnih.gov This bioorthogonal reaction is rapid and forms a stable triazole linkage under physiological conditions, making it an exceptional tool for site-specific labeling. nih.govalfa-chemistry.comnih.gov
Site-specific modification of proteins with this compound conjugates is a powerful technique for creating advanced biotherapeutics like antibody-drug conjugates (ADCs), imaging agents, and functionalized protein scaffolds. cd-bioparticles.nettargetmol.com The key to this approach is the precise introduction of an azide (B81097) group into the protein structure. This can be achieved through several methods:
Non-Canonical Amino Acid Incorporation: An azide-containing non-canonical amino acid, such as p-azidophenylalanine (AzF), can be incorporated into the protein's sequence at a specific site during recombinant expression. nih.govresearchgate.net This allows for the subsequent, highly specific attachment of a this compound-functionalized payload. researchgate.net
Enzymatic Modification: Enzymes can be used to install an azide onto a specific amino acid or glycan on the protein surface.
Chemical Modification: Azide groups can be chemically introduced by modifying specific amino acid side chains, such as lysine (B10760008) or cysteine, though this may offer less site-specificity.
After the azide is in place, the DBCO-functionalized molecule is added, leading to a spontaneous SPAAC reaction. uzh.ch This strategy has been used to link proteins to various moieties, including other proteins, peptides, and small molecule drugs. nih.govuzh.ch For example, a DBCO-PEG-linker has been used to conjugate Human Serum Albumin (HSA) to a therapeutic protein containing an azide, demonstrating the utility of this method in creating long-acting protein drugs. nih.gov
Peptides are widely used in therapeutics and diagnostics, and their conjugation via this compound allows for the creation of complex and multifunctional constructs. nih.gov The strategy typically involves the solid-phase peptide synthesis (SPPS) of a peptide that includes an azide-bearing amino acid. The purified, azide-modified peptide can then be reacted with a molecule that has been pre-functionalized with this compound. researchgate.net
A significant consideration in this process is the chemical stability of the DBCO group. DBCO is known to be unstable under the strong acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) typically used for cleaving the peptide from the synthesis resin. researchgate.netuni-muenchen.de This instability can lead to the degradation of the DBCO moiety. uni-muenchen.de To circumvent this, researchers have developed alternative strategies:
Coupling the this compound (or its NHS ester derivative) to the peptide in solution after it has been cleaved from the resin and purified. uni-muenchen.de
Using milder cleavage cocktails that preserve the integrity of the DBCO group. researchgate.net
Protecting the DBCO group with copper(I) during acid cleavage, which can be removed afterward. nih.gov
This methodology is central to the development of some ADCs, where a DBCO-PEG-linker is attached to a cleavable peptide sequence like Valine-Citrulline (Val-Cit), which is then conjugated to an antibody. cd-bioparticles.netcd-bioparticles.net
The labeling of oligonucleotides with this compound conjugates is crucial for applications in diagnostics, bio-imaging, and nanotechnology. The standard approach involves synthesizing a DNA or RNA strand that contains an azide modification. This is typically achieved by using a phosphoramidite (B1245037) building block containing an azide group during automated oligonucleotide synthesis. The resulting azide-modified oligo can then be purified and reacted with a this compound conjugate in a straightforward SPAAC reaction. nih.govsciengine.com
Alternatively, a DBCO group can be directly incorporated into the oligonucleotide during synthesis. This is done using a specialized DBCO-phosphoramidite reagent. broadpharm.com This method allows for the placement of the DBCO group at the 5' end, 3' end, or an internal position of the oligo sequence. broadpharm.combiosyn.com The resulting DBCO-modified oligonucleotide can then be conjugated to a molecule containing an azide group.
| Biomolecule | Azide Introduction Method | This compound Conjugation Strategy | Example Application |
|---|---|---|---|
| Protein | Incorporation of non-canonical amino acids (e.g., AzF). nih.gov | SPAAC reaction between the azide-protein and a payload functionalized with this compound. uzh.ch | Antibody-Drug Conjugates (ADCs). cd-bioparticles.net |
| Peptide | Solid-phase synthesis with an azide-containing amino acid. researchgate.net | Post-synthesis solution-phase coupling to a this compound functionalized molecule. uni-muenchen.de | Targeted drug delivery systems. nih.gov |
| Oligonucleotide | Synthesis using an azide-phosphoramidite. | SPAAC reaction with a this compound conjugate post-synthesis. sciengine.com | Fluorescent labeling for DNA imaging. nih.gov |
| Glycan | Metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz). nih.gov | Labeling of cell surface glycans with DBCO-functionalized probes. | Cell surface imaging and tracking. |
Conjugating molecules to glycans and polysaccharides provides a way to target and study complex carbohydrate structures, particularly on the surface of cells. A prominent method for this is metabolic glycoengineering. nih.gov In this technique, cells are cultured in media containing an unnatural sugar that has been modified with an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The cells' metabolic machinery incorporates this azido-sugar into its cell-surface glycans. The result is a cell surface decorated with azide handles, which can then be specifically targeted for labeling by reacting them with a probe that has been functionalized with this compound. nih.gov This allows for the attachment of fluorescent dyes, biotin (B1667282) tags, or other functional molecules directly to the cell surface for imaging and analysis.
Oligonucleotide (DNA/RNA) Modification and Labeling
Linker Design Considerations: The Role of PEG1 Spacer in Conjugate Formation and Function
The linker connecting the reactive groups in a heterobifunctional molecule is not merely a spacer but a critical component that influences the properties and performance of the final conjugate. In this compound, the single ethylene (B1197577) glycol unit (PEG1) serves several important functions.
Solubility: The primary role of the PEG spacer is to increase the hydrophilicity of the linker. broadpharm.comcreative-biolabs.comthermofisher.com The DBCO group is inherently hydrophobic, and the addition of even a short PEG unit improves the water solubility of the reagent and the resulting conjugate, which is crucial for reactions performed in aqueous biological buffers. rsc.org For some highly hydrophobic payloads, the inclusion of a PEG spacer is essential to allow the conjugation reaction to proceed efficiently in aqueous media. rsc.org
Steric Hindrance: The PEG1 spacer provides a short but critical distance between the conjugated molecules. This separation can help to reduce steric hindrance, ensuring that the biological activity of a protein or the binding affinity of an antibody is not compromised after conjugation. rsc.orgnih.gov Optimizing the linker length is crucial; while a very short spacer might not provide enough separation, an excessively long PEG chain could itself cause steric hindrance or undesirable interactions. rsc.org
Applications of Dbco Peg1 Acid in Interdisciplinary Research Domains
Advanced Chemical Biology Research
In the realm of chemical biology, DBCO-PEG1-acid serves as a critical linker for the precise and efficient conjugation of biomolecules. This enables detailed studies of biological processes in vitro and in living systems.
Development of Bioorthogonal Probes for Molecular Labeling and Tracking
The primary application of this compound in chemical biology is in the construction of bioorthogonal probes for the specific labeling and tracking of biomolecules. axispharm.com The DBCO group's ability to react selectively with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) allows for the attachment of reporter molecules, such as fluorophores, to target biomolecules in complex biological environments without interfering with native biochemical processes. medchemexpress.com
A notable example is the synthesis of fluorogenic proximity probes designed to detect protein-protein interactions. In one study, a DBCO-labeled xanthene dye was conjugated to a branched molecule containing two tetrazine quenching groups linked via an azide-terminated PEG1 linker. biorxiv.orgbiorxiv.org The fluorescence of the dye is quenched when in proximity to the tetrazines. However, upon the dual and simultaneous binding of the tetrazine arms to target proteins on interacting molecules, the quenching is relieved, and a fluorescent signal is produced. biorxiv.orgbiorxiv.org This system allows for the sensitive detection of molecular interactions in both fixed and living cells. biorxiv.org The use of a short PEG linker, such as in this compound, is crucial for maintaining a balance between solubility and the optimal distance for efficient energy transfer or quenching in such probes. biorxiv.org
Table 1: Components of a Fluorogenic Proximity Probe System
| Component | Function | Key Chemical Group |
|---|---|---|
| Fluorophore | Signal Reporter | DBCO |
| Quencher Arm | Signal Modulator | Azide-PEG1-Tetrazine |
Integration of this compound in Enzyme and Protein Immobilization for Biochemical Assays
Immobilizing enzymes and proteins onto solid supports is fundamental for the development of robust biochemical assays, biosensors, and biocatalytic reactors. mdpi.comnih.gov this compound provides a versatile tool for achieving site-specific and stable immobilization. The process typically involves two steps: first, the target protein is functionalized with an azide (B81097) group, often by genetically encoding an unnatural amino acid or through chemical modification of a specific residue. Subsequently, a surface (e.g., a glass slide, nanoparticle, or polymer bead) is functionalized with this compound. The carboxylic acid group of the linker is used to form a stable amide bond with an amine-functionalized surface. broadpharm.com The azide-modified enzyme can then be "clicked" onto the DBCO-activated surface via SPAAC.
This covalent and oriented immobilization strategy offers several advantages over random adsorption or cross-linking methods. It preserves the enzyme's native conformation and activity by ensuring that the active site remains accessible. nih.govnih.gov The hydrophilic PEG linker helps to create a favorable microenvironment for the immobilized enzyme, enhancing its stability and preventing non-specific interactions with the support material. researchgate.net While direct examples exclusively using this compound are specific to individual research designs, the principles of using DBCO-PEG linkers for enzyme immobilization are well-established. For instance, horseradish peroxidase has been successfully immobilized using click chemistry, retaining high levels of activity for applications in wastewater treatment. mdpi.com
Investigation of Cell Surface Modification and Intercellular Interactions
Understanding and controlling intercellular interactions is crucial for tissue engineering, immunology, and studying disease progression. nih.gov this compound and its derivatives are instrumental in the non-genetic modification of cell surfaces to study these processes. One common strategy involves the use of lipid-PEG-DBCO conjugates, where the lipid portion spontaneously inserts into the cell membrane, leaving the DBCO-PEG moiety exposed on the cell surface. nih.gov
In a study aimed at engineering reversible cell-cell interactions, cells were modified with DSPE-PEG2000-DBCO. nih.gov These DBCO-displaying cells could then be functionalized with azide-containing molecules, such as targeting ligands or prosthetic receptors. This approach allows for the controlled assembly of multicellular structures and the investigation of the forces and signaling pathways involved in cell recognition and adhesion. The extent of cell surface modification can be precisely controlled by varying the concentration of the DSPE-PEG-DBCO conjugate. nih.gov This method provides a powerful platform for creating "designer cells" to probe fundamental biological questions and for therapeutic applications. nih.govnih.gov
Table 2: Methods for Cell Surface Modification with DBCO
| Method | Description | Key Reagents |
|---|---|---|
| Ex vitro (Buffer) | Cells are resuspended in a buffer containing the DSPE-PEG-DBCO conjugate for a set period. | DSPE-PEG-DBCO, PBS |
| In vitro (Culture) | The DSPE-PEG-DBCO conjugate is added directly to the cell culture medium. | DSPE-PEG-DBCO, Cell Culture Medium |
Materials Science and Engineering
In materials science, this compound is used to create advanced materials with tailored properties, particularly in the fields of polymer chemistry and biomaterials.
Synthesis and Functionalization of Advanced Polymeric Architectures
The ability to create complex and well-defined polymer architectures is essential for developing new materials with unique functions. This compound, in conjunction with SPAAC, offers a highly efficient and orthogonal method for synthesizing and functionalizing polymers. acs.org This "grafting-to" approach allows for the attachment of side chains to a polymer backbone with high precision.
One innovative application is the use of DNA as a template for the synthesis of structurally defined branched polymers. illinois.edu In this method, a DNA backbone is synthesized via PCR using nucleotides modified with DBCO groups at specific locations. Azide-terminated polymer side chains, such as PEG, can then be "clicked" onto the DBCO sites along the DNA backbone. This strategy allows for precise control over the number and spacing of the branches, leading to the creation of complex architectures like three-arm stars and graft block copolymers. illinois.edu The resulting DNA-polymer hybrids have potential applications in drug delivery and diagnostics.
Similarly, this compound can be used to create PEG-dendritic block copolymers. nih.gov The DBCO group can be introduced at the focal point or on the periphery of a dendron, which is then attached to a PEG chain via click chemistry. These amphiphilic block copolymers can self-assemble into well-defined nanostructures, such as micelles and polymersomes, which are of great interest for drug encapsulation and delivery. nih.govresearchgate.net
Design and Fabrication of Responsive Biomaterials
Responsive biomaterials, or "smart" materials, are designed to change their properties in response to specific stimuli, such as light, pH, or enzymes. These materials are highly sought after for applications in drug delivery, tissue engineering, and regenerative medicine. nih.govsigmaaldrich.com this compound is a valuable component in the fabrication of such materials, particularly in the formation of hydrogels. researchgate.net
Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM), providing a suitable environment for 3D cell culture. sigmaaldrich.comamsbio.com By incorporating DBCO-functionalized polymers and azide-functionalized crosslinkers, hydrogels can be formed via SPAAC. This method of gelation is cytocompatible and can be performed under physiological conditions. researchgate.net
To create responsive hydrogels, cleavable moieties can be incorporated into the crosslinkers. For example, light-sensitive groups can be included, allowing for the spatiotemporal degradation of the hydrogel upon exposure to light. nih.gov This enables researchers to dynamically alter the mechanical properties of the hydrogel and study how cells respond to changes in their microenvironment. researchgate.net In one study, a hydrogel was formed by reacting a 4-arm PEG-DBCO with an allyl sulfide (B99878) bis(azide) crosslinker. The resulting hydrogel was photodegradable, and its stiffness could be tuned by varying the concentration of the macromonomers. researchgate.net This level of control is crucial for creating realistic in vitro models of tissues and for directing cell fate. acs.orgnih.gov
Table 3: Properties of a Photodegradable Hydrogel Formed via SPAAC
| Macromer wt% | Storage Modulus (G') [Pa] | Loss Modulus (G'') [Pa] |
|---|---|---|
| 2% | ~100 | ~10 |
| 3% | ~500 | ~50 |
| 4% | ~1000 | ~100 |
| 5% | ~2000 | ~200 |
Data adapted from a study on visible light-responsive hydrogels. The exact values are illustrative of the trend. researchgate.net
Surface Engineering for Biosensor Development and Analytical Platforms
The precise immobilization of biological recognition elements onto a solid support is fundamental to the construction of sensitive and specific biosensors and analytical platforms. This compound is instrumental in this field of surface engineering due to its capacity for controlled and bio-orthogonal surface functionalization.
Researchers utilize the DBCO moiety for coupling to azide-functionalized surfaces or biomolecules, creating stable, covalently-linked architectures. For instance, in the development of continuous protein monitoring systems, sensor surfaces made of cyclic olefin copolymer can be coated with a low-fouling polymer mixture, such as poly(L-lysine)-grafted-poly(ethylene glycol) (PLL-g-PEG), which includes an azide-functionalized variant. nih.gov The DBCO group of a molecule like this compound can then react with the surface azides, tethering a desired component. nih.gov This strategy is employed in tethered particle motion (t-BPM) based biosensors, where changes in particle movement indicate the presence of an analyte. nih.govgoogle.com
Similarly, in advanced imaging platforms like DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography), DBCO-functionalized single-stranded DNA (ssDNA) binders are conjugated to azide-functionalized PLL-g-PEG molecules adsorbed on a glass substrate. acs.org This SPAAC reaction provides a robust method for creating high-density biofunctionalized surfaces for super-resolution microscopy. acs.org The PEG component of the linker helps to minimize non-specific protein adsorption, a critical requirement for assays performed in complex biological media like human serum. researchgate.net Quartz Crystal Microbalance with Dissipation (QCM-D) is another analytical technique that benefits from this surface chemistry to study molecular interactions in real-time. researchgate.net
| Platform/Technique | Role of this compound (or derivative) | Research Finding/Application | Citations |
| Tethered Particle Motion (t-BPM) Biosensor | Covalently attaches functional molecules (e.g., DNA tethers, analyte analogs) to an azide-modified, low-fouling sensor surface via SPAAC. | Enables the development of competition-based sensors for the continuous monitoring of proteins, such as lactoferrin, in complex matrices. | nih.govgoogle.com |
| DNA-PAINT Imaging | Conjugates DBCO-ssDNA binders to azide-functionalized PLL-g-PEG surfaces to create defined patterns for super-resolution microscopy. | Allows for the study of spatial molecular heterogeneity and rearrangement of biomolecules on biofunctionalized surfaces. | acs.org |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Immobilizes biotin (B1667282) (via a DBCO-PEG-biotin conjugate) onto azide-functionalized surfaces to study streptavidin-biotin interactions. | Facilitates the investigation of molecular binding events and the influence of linker properties (e.g., PEG chain length) on these interactions. | researchgate.net |
Nanotechnology and Nanomaterials Science
Nanoscience and nanotechnology focus on creating and manipulating materials at the nanometer scale for novel applications in medicine and materials science. scientificarchives.comnih.gov this compound serves as a key enabling reagent in this domain, particularly for modifying the surfaces of nanomaterials to create highly functional systems.
Surface Functionalization of Nanoparticles for Targeted Delivery Systems Research
A primary goal in nanomedicine is to engineer nanoparticles (NPs) that can specifically target diseased tissues, such as tumors, thereby increasing therapeutic efficacy and reducing side effects. ucl.ac.uk this compound and its derivatives are pivotal for achieving this "active targeting." The process involves a multi-step strategy where the nanoparticle surface is first PEGylated to confer "stealth" properties, reducing clearance by the immune system and prolonging circulation time. uni-muenchen.de
In one approach, nanoparticles made from materials like poly(lactic-co-glycolic acid) (PLGA) are first modified with a PEG linker that has a DBCO group at its terminus (PEG-DBCO). wur.nl This creates a "clickable" nanoparticle surface. Subsequently, targeting ligands—such as peptides, antibodies, or small molecules that bind to receptors overexpressed on cancer cells—are modified with an azide group. wur.nl The azide-bearing ligand can then be efficiently and specifically attached to the DBCO-functionalized nanoparticle surface via the SPAAC reaction. wur.nl This method has been successfully used to functionalize PLGA nanoparticles encapsulating perfluorocarbon emulsions (PLGA-PFCE NPs) for targeted imaging applications. wur.nl A similar strategy has been described for the modular functionalization of silica-based nanoparticles, enabling the attachment of targeting moieties like c(RGDyC) peptides, imaging agents, and radioisotope chelators onto a single particle. google.com
| Nanoparticle System | Functionalization Strategy | Purpose/Application | Citations |
| PLGA-PFCE Nanoparticles | Two-step process: 1) PEGylation with PEG-DBCO. 2) SPAAC click reaction with azide-modified targeting peptides or dyes. | To create a versatile platform for targeted molecular imaging and therapy. | wur.nl |
| Silica-based Cornell dots (C' dots) | Co-condensation with DBCO-PEG-silane during PEGylation, followed by SPAAC with azide-functionalized ligands. | To create penta-functional nanoparticles (<10 nm) integrating fluorescence, cell targeting, and drug delivery capabilities. | google.com |
| Polymeric Polyplexes | Post-modification of siRNA polyplexes (containing azidolysines) with DBCO-functionalized targeting agents via SPAAC. | To optimize nanoparticle functionality for the targeted delivery of siRNA therapeutics. | uni-muenchen.de |
| Glycol Chitosan Nanoparticles | Functionalization of the polymer with targeting ligands (e.g., folic acid) using various chemistries, including click reactions. | To create actively targeted nanoparticles for preferential uptake in folate receptor-positive cancer cells. | ucl.ac.uk |
Fabrication of Hybrid Nanoconjugates
Hybrid nanoconjugates are complex constructs where different molecular entities (e.g., proteins, polymers, nanoparticles) are linked together to create materials with synergistic or novel properties. The heterobifunctional nature of this compound makes it an ideal tool for fabricating such systems.
One area of research involves the site-specific coupling of multiple enzymes to create efficient biocatalytic systems. researchgate.net In a representative strategy, two different enzymes are each modified at a specific site with a non-natural amino acid containing an azide group. A hetero-bifunctional linker containing a DBCO group at one end and a different reactive group (e.g., tetrazine) at the other can be used. The DBCO end reacts with the azide on the first enzyme via SPAAC. The second enzyme can then be coupled via the tetrazine handle, resulting in a precisely oriented dual-enzyme conjugate. researchgate.net While this example uses a DBCO-tetrazine linker, the principle highlights the modularity that DBCO-containing linkers afford in creating complex protein-based nanoconjugates. researchgate.net
This concept extends to the creation of functional hydrogels and other polymeric materials. nih.govacs.org For example, hydrogels can be formed by reacting multi-arm PEG-azide crosslinkers with DBCO-modified hyaluronic acid. nih.gov Such hydrogels can encapsulate cells and support tissue regeneration, demonstrating the role of DBCO-PEG linkers in fabricating advanced biomaterials. nih.gov
| Hybrid Conjugate Type | Role of DBCO-PEG Linker | Resulting System/Application | Citations |
| Multi-Enzyme System | The DBCO group on a bifunctional linker reacts site-specifically with an azide-modified enzyme (via SPAAC). | Construction of a precisely coupled multi-enzyme complex with enhanced catalytic efficiency for applications in biocatalysis. | researchgate.net |
| Multi-functional Nanoparticle | The DBCO-PEG component allows modular attachment of various azide-functionalized molecules (dyes, drugs, chelators). | Fabrication of a single nanoparticle platform with integrated capabilities for imaging, targeting, and therapy. | google.com |
| Functional Hydrogel | DBCO-modified polymers (e.g., hyaluronic acid) react with azide-functionalized PEG crosslinkers. | Formation of biocompatible hydrogels capable of supporting cell survival and promoting tissue engineering applications like cartilage regeneration. | nih.gov |
Biotechnology and Pharmaceutical Research Tool Development
This compound and related linkers are fundamental tools in modern pharmaceutical research, enabling the construction of sophisticated therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Construction of Molecular Scaffolds for Proteolysis-Targeting Chimeras (PROTACs) Research
PROTACs represent an emerging therapeutic strategy that co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. targetmol.comxcessbio.com A PROTAC molecule is bifunctional, consisting of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com
This compound is explicitly designed and used as a PEG-based linker for the synthesis of PROTACs. targetmol.comtargetmol.com The linker's role is critical, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. The DBCO and carboxylic acid groups on this compound provide orthogonal chemical handles for sequentially attaching the two different ligands. broadpharm.com For example, the carboxylic acid can be coupled to an amine on one ligand, and the DBCO group can be clicked to an azide-modified version of the other ligand, facilitating the modular synthesis of new PROTAC candidates. medchemexpress.commedchemexpress.eu
| PROTAC Component | Function | Role of this compound | Citations |
| Target-Binding Ligand | Binds specifically to the protein of interest intended for degradation. | Can be attached to the linker's DBCO group via a SPAAC reaction if the ligand is azide-modified. | medchemexpress.commedchemexpress.eu |
| E3 Ligase-Binding Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). | Can be attached to the linker's carboxylic acid group via an amide bond formation. | broadpharm.comtargetmol.com |
| Linker | Connects the two ligands and positions them optimally for ternary complex formation. | This compound serves as the linker, with its PEG component providing solubility and appropriate spacing. | targetmol.comxcessbio.comtargetmol.commedkoo.com |
Development of Linker Components for Antibody-Drug Conjugate (ADC) Models
Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents (payloads) directly to tumor cells. fujifilm.comnih.gov An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a chemical linker that connects them. biochempeg.com The linker is a critical component that must be stable in circulation but allow for the release of the payload inside the target cell. nih.gov
| ADC Component | Function | Role of this compound | Citations |
| Monoclonal Antibody (mAb) | Provides tumor specificity by binding to a cell surface antigen. | The DBCO group of the linker reacts with an azide-modified site on the mAb for site-specific conjugation. | immunomart.com |
| Cytotoxic Payload | A potent small molecule drug that kills the cancer cell upon release. | The carboxylic acid group of the linker is used to attach the payload, often via an amide bond. | broadpharm.comcreative-biolabs.com |
| Linker | Connects the mAb and payload, influencing stability, solubility, and release mechanism. | This compound acts as a heterobifunctional linker, enabling SPAAC conjugation to the antibody and amide bond formation to the payload. | immunomart.com |
Production of Research Reagents for Affinity Purification and Diagnostics
The chemical compound this compound is a heterobifunctional linker that plays a significant role in the synthesis of specialized reagents for life sciences research. broadpharm.comcreative-biolabs.com Its structure is defined by three key components: a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO group facilitates covalent bond formation with azide-tagged molecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com The carboxylic acid allows for the formation of a stable amide bond with primary amine groups, typically using carbodiimide (B86325) activators like EDC. broadpharm.comcreative-biolabs.com The hydrophilic PEG1 spacer enhances the aqueous solubility of the molecule and the conjugates it forms. broadpharm.comcreative-biolabs.com This dual reactivity makes this compound an ideal tool for covalently linking two different molecules, a capability that is extensively leveraged in creating reagents for affinity purification and diagnostics. medchemexpress.comaxispharm.com
Synthesis of Affinity Purification Reagents
Affinity chromatography is a powerful technique used to isolate a specific biomolecule from a complex mixture, such as a cell lysate, based on a highly specific biological interaction. nih.gov The technique relies on an affinity matrix, which consists of a solid support (e.g., agarose (B213101) beads) to which a "bait" molecule (the ligand) is covalently attached. This compound is instrumental in the preparation of such custom affinity matrices.
The process involves a two-step conjugation strategy:
Support Functionalization : The carboxylic acid end of this compound is reacted with an amine-functionalized solid support. This reaction, often mediated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), results in the immobilization of the linker onto the support, creating a DBCO-activated resin. broadpharm.comcreative-biolabs.com
Ligand Conjugation : The "bait" molecule—which can be a peptide, a small molecule, or another biomolecule that has been chemically modified to contain an azide group—is then introduced to the DBCO-activated resin. The DBCO group on the resin reacts specifically with the azide group on the bait molecule via SPAAC to form a stable triazole linkage.
This methodology yields a highly specific affinity matrix where the bait ligand is covalently and directionally attached to the support, ready for the purification of its binding partners.
Table 1: Generalized Protocol for Affinity Matrix Synthesis using this compound
| Step | Reagent/Component | Purpose | Key Reaction |
| 1 | Amine-functionalized Agarose Beads | Solid support for the affinity matrix. | - |
| 2 | This compound | Heterobifunctional linker to connect the support to the ligand. | - |
| 3 | EDC (or similar activator) | Activates the carboxylic acid on the linker for reaction with amines on the beads. | Amide Bond Formation |
| 4 | Azide-modified Ligand (e.g., peptide) | The "bait" molecule designed to specifically bind the target protein. | - |
| 5 | DBCO-activated Beads + Azide-Ligand | Covalently attaches the ligand to the solid support. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Development of Diagnostic Probes
In diagnostics, the precise and stable conjugation of biomolecules to reporter molecules (e.g., fluorophores) or surfaces is critical for sensitivity and accuracy. axispharm.com this compound provides a robust method for creating these diagnostic reagents. Its utility is particularly evident in the development of antibody-based probes and functionalized surfaces for diagnostic assays.
One common application is the site-specific labeling of antibodies. Antibodies can be enzymatically or chemically modified to introduce azide groups at specific locations, such as the N-linked glycans at the Asn297 position. nih.gov A reporter molecule, like a fluorescent dye containing a primary amine, can be separately conjugated to the carboxylic acid of this compound. The resulting DBCO-functionalized dye can then be "clicked" onto the azide-modified antibody. nih.gov This bioorthogonal reaction proceeds with high efficiency in aqueous buffers and does not interfere with the antibody's antigen-binding capabilities, resulting in a homogeneously labeled, highly functional diagnostic probe for use in techniques like flow cytometry or fluorescence microscopy. thermofisher.com
Similarly, this compound can be used to functionalize surfaces like nanoparticles or microarray slides for use in diagnostic assays. The carboxylic acid group is used to anchor the linker to an amine-coated surface, presenting the DBCO group for the subsequent immobilization of azide-tagged capture probes, such as oligonucleotides or antibodies. This creates a high-density, specifically oriented surface for capturing and detecting target analytes. axispharm.com The PEG linker helps to reduce non-specific binding of other proteins to the surface, thereby increasing the signal-to-noise ratio of the assay. nih.gov
Table 2: Research Findings on DBCO-linker Application in Diagnostic Probe Development
| Application Area | Research Finding | Significance | Reference(s) |
| Targeted Imaging | Folate-PEG-DBCO constructs are used for targeted delivery to cancer cells overexpressing folate receptors. axispharm.com The DBCO group allows for the subsequent attachment of an imaging agent via click chemistry. | Enables receptor-specific imaging, potentially improving the accuracy of cancer diagnosis. | axispharm.com, axispharm.com |
| Antibody Conjugation | Antibodies can be modified with azides and then conjugated to DBCO-functionalized molecules (e.g., siRNAs, fluorophores) via SPAAC. nih.gov | Creates precisely defined antibody-drug or antibody-dye conjugates with controlled stoichiometry for therapeutic and diagnostic use. | nih.gov |
| Fluorogenic Probes | DBCO-labeled fluorophores can be reacted with azide- or tetrazine-containing quenchers. The probe's fluorescence is activated upon a specific biological event. | Allows for the real-time detection of specific molecular events, such as protein-protein interactions, with high sensitivity. | biorxiv.org |
| Assay Development | DBCO-PEG linkers are used to attach biomolecules to nanoparticles or other surfaces to enhance the sensitivity and specificity of diagnostic assays. | Improves the performance of diagnostic platforms by ensuring stable and specific immobilization of capture probes. | , axispharm.com |
Methodological Advancements and Emerging Research Directions for Dbco Peg1 Acid
Strategies for Improving Reaction Efficiency and Yield in Complex Systems
The efficiency and yield of bioconjugation reactions involving dibenzocyclooctyne-PEG1-acid (DBCO-PEG1-acid) are critical for its successful application in complex biological systems. Several strategies have been developed to optimize these parameters, focusing on reaction conditions, reagent design, and steric hindrance mitigation.
One key factor influencing reaction efficiency is the local concentration of the reactants. Increasing the effective concentration of the DBCO and azide (B81097) moieties can significantly accelerate the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.gov This can be achieved by optimizing the stoichiometry of the reactants. For instance, in the conjugation of an alkyne-modified glucagon-like peptide-1 (GLP-1) analog to an azide-modified lipid peptide, a 1:2 azide-to-alkyne molar ratio was found to provide high yields. nih.gov
The choice of solvent system is also crucial. The use of co-solvents such as dimethyl sulfoxide (B87167) (DMSO) in aqueous buffers can enhance the solubility of hydrophobic reactants and improve reaction kinetics. nih.gov In some cases, adding crowding agents like polyethylene (B3416737) glycol (PEG) has shown significant improvements in reaction efficiency, particularly when one of the reactants is immobilized on a solid support like microbeads. researchgate.net
Minimizing steric hindrance is another important consideration. google.com The short, single polyethylene glycol (PEG1) unit in this compound provides a minimal spacer that can sometimes be insufficient to overcome steric barriers in large biomolecules. creative-biolabs.com Strategies to address this include the use of longer PEG linkers (e.g., PEG4, PEG8, PEG12) to increase the distance between the reactive moiety and the biomolecule, thereby improving accessibility. rsc.orgacs.org Additionally, a "grafting-to" approach, where the this compound is first conjugated to a smaller molecule before reacting with a larger biomolecule, can also help to reduce steric hindrance. acs.org
Recent research has also explored the protection of the DBCO group during peptide synthesis to prevent its degradation under acidic conditions, which ensures a higher yield of the reactive peptide for subsequent conjugation. nih.gov The use of copper(I) has been shown to protect the DBCO moiety from acid-mediated rearrangement during solid-phase peptide synthesis (SPPS). nih.gov
Table 1: Factors Influencing this compound Reaction Efficiency
| Factor | Strategy | Example/Observation | Reference(s) |
| Reactant Concentration | Optimize stoichiometry | A 1:2 azide-to-alkyne ratio improved yield in GLP-1 conjugation. | nih.gov |
| Solvent System | Use of co-solvents | 65% v/v DMSO in water enhanced reaction rates. | nih.gov |
| Addition of crowding agents | 10% PEG improved binding efficiency for immobilized oligos. | researchgate.net | |
| Steric Hindrance | Longer PEG linkers | PEG8 and PEG12 spacers can lead to higher drug loadings in ADCs compared to shorter or very long spacers. | rsc.org |
| "Grafting-to" approach | Conjugating this compound to a smaller molecule first can reduce steric issues. | acs.org | |
| Reaction Environment | pH control | Amide coupling is often performed at a pH of around 8. | acs.org |
| Activating agents | EDC or HATU are used to activate the carboxylic acid for amine coupling. | creative-biolabs.combroadpharm.com | |
| Reagent Stability | Protective chemistry | Copper(I) protects the DBCO group from acid degradation during peptide synthesis. | nih.gov |
Development of Cascade and Multi-Orthogonal Reaction Systems Utilizing this compound
The development of cascade and multi-orthogonal reaction systems represents a significant advancement in bioconjugation, allowing for the sequential or simultaneous assembly of complex biomolecular architectures. This compound, with its bioorthogonal reactivity, is a valuable component in these systems.
A key principle in multi-orthogonal systems is the use of multiple, mutually non-interfering "click" reactions. For instance, the strain-promoted azide-alkyne cycloaddition (SPAAC) involving DBCO can be paired with other bioorthogonal reactions like the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). researchgate.net This allows for the site-specific coupling of multiple components. In one study, a multi-enzyme system was constructed by conjugating two different enzymes using consecutive SPAAC and IEDDA reactions. researchgate.net This approach enables precise control over the spatial arrangement of the enzymes, leading to enhanced catalytic efficiency compared to the free enzymes. researchgate.net
Heterobifunctional linkers incorporating a DBCO group alongside another reactive handle are instrumental in building these systems. For example, a linker containing both a DBCO group and a tetrazine (HBL-1) or a DBCO group and a TCO group (HBL-2) can be used to bridge different azide-modified biomolecules. researchgate.net
Cascade reactions, where the product of one reaction becomes the substrate for the next, can also be designed using this compound. This is particularly relevant in the development of "smart" drug delivery systems (DDSs) that respond to specific biological cues. nih.gov For example, a nanoparticle could be designed to first target a tumor via a bioorthogonal reaction involving this compound and then release its therapeutic payload in response to the acidic tumor microenvironment. nih.gov
The versatility of this compound's carboxylic acid group allows for its initial conjugation to a scaffold or biomolecule via standard amide bond formation, followed by a bioorthogonal SPAAC reaction to attach a second component. creative-biolabs.combroadpharm.com This two-step process provides a modular approach to constructing complex bioconjugates.
Table 2: Examples of Multi-Orthogonal Systems Involving DBCO Chemistry
| Orthogonal Reaction 1 | Orthogonal Reaction 2 | Application | Reference(s) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse Electron-Demand Diels-Alder (IEDDA) | Site-specific coupling of multiple enzymes to create a multi-enzyme reaction system with enhanced catalytic efficiency. | researchgate.net |
| Amide Bond Formation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Modular construction of bioconjugates for applications like drug delivery and proteomics. | creative-biolabs.combroadpharm.com |
Miniaturization and Automation of this compound Based Bioconjugations
The trend towards high-throughput screening and diagnostics has driven the miniaturization and automation of bioconjugation reactions, including those involving this compound. These advancements are crucial for applications in drug discovery, proteomics, and personalized medicine.
Miniaturization, often achieved through microfluidics and microarray technologies, offers several advantages. It reduces the consumption of expensive reagents, shortens reaction times due to faster diffusion in small volumes, and allows for parallel processing of a large number of samples. This compound-based conjugations are well-suited for these platforms due to the high efficiency and bioorthogonality of the SPAAC reaction, which proceeds cleanly without the need for toxic catalysts.
Automation of these processes further enhances their utility. Automated solid-phase peptide synthesis (SPPS) can be employed to produce peptides incorporating azide or DBCO functionalities. iris-biotech.de The subsequent conjugation steps can also be automated using liquid handling robots, which can precisely dispense the required reagents into microplates or microfluidic chips. This is particularly valuable in the synthesis of peptide and protein libraries for screening purposes.
The development of automated platforms for bioconjugation is an active area of research. For example, workshops and literature discuss the integration of click chemistry, including SPAAC, into automated peptide synthesis workflows. iris-biotech.de These systems can be programmed to perform multi-step syntheses and conjugations, significantly accelerating the research and development process.
The combination of miniaturization and automation enables the high-throughput generation of bioconjugates for various applications. For instance, libraries of antibody-drug conjugates (ADCs) with different linkers and payloads could be rapidly synthesized and screened for optimal therapeutic properties. Similarly, peptide-based diagnostic probes can be generated in a high-throughput manner for identifying disease biomarkers.
Applications in Quantitative Proteomics and Metabolomics Research
This compound is emerging as a valuable tool in the fields of quantitative proteomics and metabolomics, enabling the specific labeling and enrichment of proteins and metabolites for mass spectrometry-based analysis.
In quantitative proteomics, this compound can be used in conjunction with metabolic labeling techniques. For example, cells can be cultured with an azide-modified amino acid analog, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. medchemexpress.com These azide-labeled proteins can then be selectively captured from cell lysates using DBCO-functionalized beads or probes, including those derived from this compound. This allows for the enrichment and subsequent identification and quantification of the newly synthesized proteome, providing insights into protein turnover and cellular responses to various stimuli.
Similarly, in metabolomics, this compound can be used to target specific classes of metabolites that have been metabolically labeled with an azide group. For instance, azide-modified sugars can be used to label glycoproteins, which can then be captured and analyzed. This approach facilitates the study of glycosylation patterns, which are often altered in disease states.
The use of this compound in proteomics is also central to the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a linker to connect the target-binding ligand and the E3 ligase-binding ligand. medchemexpress.comtargetmol.commedchemexpress.com Quantitative proteomics methods are then used to measure the extent of target protein degradation. The development of "poly-PROTAC" nanoplatforms, which can be targeted to tumors via bioorthogonal reactions, further highlights the synergy between DBCO chemistry and quantitative proteomics in therapeutic research. nih.gov
The combination of this compound with stable isotope labeling techniques, such as Stable Isotope Dimethyl Labeling, can provide a powerful platform for quantitative proteomic analysis. This allows for the relative quantification of proteins between different samples, providing a more comprehensive understanding of cellular processes.
Table 3: Applications of this compound in Proteomics and Metabolomics
| Application Area | Methodology | Purpose | Reference(s) |
| Quantitative Proteomics | Metabolic labeling with azide-amino acids followed by DBCO capture | Enrichment and quantification of newly synthesized proteins. | medchemexpress.com |
| Proteomics (PROTACs) | Used as a linker in PROTAC synthesis | To induce targeted protein degradation for therapeutic purposes. | nih.govmedchemexpress.comtargetmol.com |
| Metabolomics | Metabolic labeling with azide-sugars followed by DBCO capture | Analysis of glycosylation patterns and other metabolite modifications. | axispharm.com |
| Quantitative Proteomics | Combination with stable isotope labeling | Relative quantification of proteins across different samples. |
Future Trajectories in Scaffold-Based Bioorthogonal Research
Scaffold-based bioorthogonal research is a rapidly evolving field that aims to create complex, functional biomaterials and therapeutic systems by integrating bioorthogonal chemistry with various scaffolding materials. This compound is poised to play a significant role in these future developments.
One promising direction is the development of "smart" scaffolds for tissue engineering and regenerative medicine. These scaffolds can be functionalized with this compound, allowing for the subsequent, spatiotemporally controlled immobilization of bioactive molecules like growth factors or cell adhesion peptides that bear an azide group. acs.orgnih.gov This enables the creation of dynamic microenvironments that can better mimic native tissue and guide cell behavior. Future research will likely focus on creating scaffolds that can respond to multiple stimuli and allow for the sequential addition or removal of different bioactive signals. acs.org
In drug delivery, the focus is on creating more sophisticated and targeted delivery vehicles. Scaffolds such as polymers, dendrimers, and nanoparticles functionalized with this compound can be used to construct multi-functional drug delivery systems. nih.govnih.gov For example, a nanoparticle scaffold could be designed to carry a therapeutic payload, a targeting ligand, and an imaging agent, all attached through a combination of orthogonal chemistries. researchgate.net The development of catalysts encapsulated within polymer scaffolds for in vivo bioorthogonal reactions represents a significant leap forward, enabling targeted drug activation at the disease site. nih.govresearchgate.net
The exploration of novel scaffold materials is another key trajectory. While polymers like PEG have been widely used, researchers are now investigating other materials such as hydrogels, metal-organic frameworks (MOFs), and even DNA nanostructures as scaffolds for bioorthogonal functionalization. acs.orgnih.gov These materials offer unique properties in terms of biocompatibility, degradability, and structural precision.
Furthermore, the integration of bioorthogonal chemistry with advanced manufacturing techniques like 3D printing will enable the fabrication of highly complex and customized scaffolds. This compound can be incorporated into the "bio-ink" used for 3D printing, allowing for the creation of structures with pre-programmed sites for subsequent biofunctionalization.
Ultimately, the future of scaffold-based bioorthogonal research lies in creating increasingly complex and dynamic systems that can interact with biological environments in a highly controlled and specific manner. The reliability and versatility of the DBCO-azide reaction ensure that this compound will remain a critical component in the toolbox for building these next-generation biomaterials and therapeutics. nih.gov
Conclusion and Outlook
Recapitulation of DBCO-PEG1-acid's Impact on Modern Chemical and Biological Research
This compound has emerged as a powerful and versatile tool in the fields of chemical biology and bioconjugation. Its unique combination of a reactive DBCO group, a solubilizing PEG linker, and a functionalizable carboxylic acid has enabled researchers to perform highly specific and efficient modifications of biomolecules in complex biological environments. This has had a significant impact on various areas of research, including the development of targeted therapeutics like ADCs and PROTACs, the design of advanced drug delivery systems, and the visualization of biological processes through innovative bioimaging techniques.
Current Limitations and Unaddressed Challenges in this compound Applications
Despite its widespread use, there are still some limitations and challenges associated with the use of this compound and other DBCO-based linkers. These include:
Reaction Kinetics: While the SPAAC reaction is relatively fast, there is still a need for even faster and more efficient bioorthogonal reactions, especially for the labeling of low-abundance biomolecules. nih.govnih.gov
Stability: The stability of the DBCO group under certain conditions, such as strongly acidic environments, can be a concern. nih.gov
Side Reactions: Although generally bioorthogonal, side reactions of the DBCO group with certain biological nucleophiles have been reported, which can lead to off-target labeling. nih.gov
Hydrophobicity: While the PEG linker improves water solubility, the DBCO group itself is hydrophobic, which can sometimes lead to aggregation issues with certain biomolecules.
Prospective Research Avenues and Potential for Novel Discoveries
Future research in this area is likely to focus on addressing the current limitations and expanding the applications of DBCO-based linkers. Potential research avenues include:
Development of new DBCO analogs: The design of new DBCO derivatives with improved reaction kinetics, stability, and hydrophilicity could further enhance their utility. researchgate.net
Novel linker technologies: The development of new linker technologies that combine the advantages of DBCO with other functionalities could lead to the creation of even more sophisticated bioconjugates. chempep.com
In vivo applications: Further exploration of the use of this compound and related compounds in in vivo applications, such as targeted drug delivery and imaging, holds great promise for the development of new diagnostic and therapeutic strategies. uni-muenchen.de
Broader Scientific Implications and Contributions to Bioorthogonal Science
The development and application of this compound have made a significant contribution to the broader field of bioorthogonal science. It has helped to establish SPAAC as one of the most widely used bioorthogonal reactions and has paved the way for the development of a wide range of other bioorthogonal tools and techniques. The continued development of new and improved bioorthogonal reagents like this compound will undoubtedly continue to drive innovation in chemical biology and biomedical research for years to come. nih.gov
Q & A
Q. How can researchers critically evaluate conflicting literature on this compound’s stability in biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
